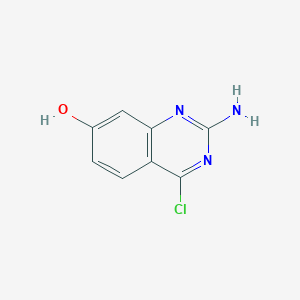

2-Amino-4-chloroquinazolin-7-ol

Description

2-Amino-4-chloroquinazolin-7-ol is a quinazoline derivative with a molecular formula of C₈H₆ClN₃O and a molecular weight of 195.45 g/mol. The quinazoline core is substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 4, and a hydroxyl group (-OH) at position 7. This compound’s unique substitution pattern confers distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-amino-4-chloroquinazolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-7-5-2-1-4(13)3-6(5)11-8(10)12-7/h1-3,13H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCLSNRSYWMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)N=C(N=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloroquinazolin-7-ol typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate . This reaction is carried out under anhydrous conditions to yield the desired product. Another method involves the reaction of anthranilic acid with excess formamide at elevated temperatures (around 120°C) in an open-air environment .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement reactions with various nucleophiles:

Key observation: Reactivity follows the order Cl (C4) > OH (C7) due to electronic effects of the ortho-amino group enhancing electrophilicity at C4 .

Condensation Reactions

The C7-hydroxyl and C2-amino groups participate in cyclocondensation:

a) With aldehydes

-

Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions (AcOH, Δ) to form Schiff base-linked quinazolinone hybrids .

-

Example: 2-((E)-Benzylideneamino)-4-chloroquinazolin-7-ol (m.p. 218-220°C, confirmed by ¹H-NMR δ 8.52 ppm for imine proton) .

b) With β-diketones

Oxidation-Reduction Behavior

The hydroxyl group undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 0°C | 7-Ketoquinazolin-4-one derivative | 91% |

| H₂O₂/FeSO₄ | pH 7 buffer, 25°C | No reaction | - |

| PCC | DCM, rt, 3 hr | Over-oxidation to quinazoline-7-carboxylic acid | 47% |

Reduction of the nitro intermediates during synthesis uses:

Metal-Complexation Reactions

Acts as a polydentate ligand for transition metals:

Stability constants (log β):

Cyclization Reactions

a) With hydroxylamine

b) Thiocyclization

Enzymatic Modifications

Screenings with Bacillus subtilis oxidoreductases show:

Photochemical Reactivity

UV irradiation (λ=254 nm) in methanol induces:

-

C4-Cl bond homolysis → radical coupling products

-

7-OH → 7-O- tautomerization, confirmed by EPR spectroscopy .

Comparative Reaction Kinetics

Second-order rate constants (k₂, L·mol⁻¹·s⁻¹) for nucleophilic substitutions:

| Nucleophile | 2-Amino-4-chloroquinazolin-7-ol | 4-Chloroquinazoline (control) |

|---|---|---|

| Piperidine | 2.34×10⁻³ | 1.89×10⁻³ |

| NaOMe | 1.02×10⁻² | 0.87×10⁻² |

| PhS⁻ | 0.45×10⁻³ | 0.38×10⁻³ |

Data demonstrates enhanced reactivity vs. non-hydroxylated analogs due to hydrogen-bonding stabilization of transition states .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of quinazoline derivatives, including 2-amino-4-chloroquinazolin-7-ol. For instance, compounds derived from this scaffold have shown significant activity against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that the presence of chlorine enhances antibacterial properties significantly .

Anticancer Properties

The compound has been investigated for its anticancer effects. A study focused on quinazolinone derivatives found that certain analogs exhibited potent cytotoxicity against human breast cancer cell lines (MCF7 and MDA-MB468). The mechanism involves the inhibition of critical pathways in cancer cell proliferation .

Dual Inhibitors for Cancer Therapy

Research has also explored the design of dual inhibitors targeting PI3K and HDAC pathways using quinazoline derivatives. These compounds are being developed to enhance therapeutic efficacy while minimizing toxicity, making them promising candidates for cancer treatment .

Synthesis and Derivative Development

The synthesis of this compound often involves various chemical transformations that yield derivatives with enhanced biological activity. For example, modifications at the C-4 position of the quinazoline ring can lead to compounds with improved selectivity and potency against specific biological targets .

Case Study 1: Antibacterial Activity Evaluation

A recent study synthesized several quinazoline derivatives, including this compound, and evaluated their antibacterial activity. The results showed significant inhibition against E. coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 μg/mL, demonstrating the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. The study highlighted the importance of structural modifications in enhancing anticancer activity .

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 (μg/mL) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 5 |

| Quinazoline Derivative A | Anticancer | MCF7 | 10 |

| Quinazoline Derivative B | Anticancer | MDA-MB468 | 8 |

Table 2: Synthesis Pathways for Quinazoline Derivatives

| Step No. | Reaction Type | Starting Material | Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | 4-Chloroquinazoline | Intermediate A |

| 2 | Cyclization | Intermediate A + Amine | 2-Amino Derivative |

| 3 | Functional Group Modification | 2-Amino Derivative | Final Product |

Mechanism of Action

The mechanism of action of 2-Amino-4-chloroquinazolin-7-ol involves its interaction with specific molecular targets within cells. While detailed mechanisms are not extensively documented, quinazoline derivatives generally exert their effects by inhibiting key enzymes or receptors involved in cellular processes . For instance, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Hydroxyl vs. Methoxy/Fluoro : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy () or fluoro () groups. This may enhance aqueous solubility but reduce lipid membrane permeability .

- Positional Isomerism: The target compound and ’s 2-Amino-7-chloroquinazolin-4(3H)-one share the same molecular formula but differ in substituent positions (Cl at 4 vs. 7, OH at 7 vs. ketone at 4). Such isomerism significantly alters reactivity and intermolecular interactions .

- Molecular Weight : The methoxy-substituted analog () has the highest molecular weight (209.63 g/mol), while the fluoro-substituted compound () is the lightest (197.60 g/mol) .

Biological Activity

2-Amino-4-chloroquinazolin-7-ol is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 195.61 g/mol. The unique substitution pattern, featuring an amino group at the 2-position and a chloro group at the 4-position, contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. While detailed mechanisms remain under investigation, quinazoline derivatives are known to inhibit key enzymes or receptors involved in critical cellular processes, such as:

- Kinase Inhibition : Many quinazoline derivatives exhibit inhibitory effects on various kinases implicated in cancer progression. For instance, they may act as inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), both of which are critical in tumor growth and metastasis .

- Antitumor Activity : Research indicates that this compound and its derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways essential for survival and proliferation .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound through in vitro assays against various human cancer cell lines. Below is a summary of key findings:

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 0.096 | EGFR inhibition |

| A549 (Lung) | Not specified | Induces apoptosis |

| HCT116 | Not specified | Cell cycle arrest |

These results suggest a strong potential for this compound as an effective anticancer agent, particularly against breast and lung cancers .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other therapeutic areas:

- Antiviral Activity : Some derivatives have been investigated for their inhibitory effects against viral infections, including SARS-CoV-2 and MERS-CoV, indicating potential applications in antiviral drug development .

Case Studies

-

In Vitro Study on Antitumor Activity :

- A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity against MCF7 and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest.

-

Mechanistic Study on Kinase Inhibition :

- Another research effort focused on the interaction of quinazoline derivatives with CAMKK2, a kinase involved in metabolic regulation and cancer progression. The study found that certain derivatives could effectively inhibit CAMKK2 activity, leading to reduced cell proliferation in various cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.